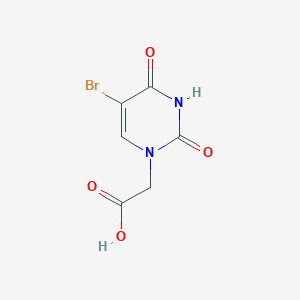

(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBZFSPZLGPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361030 | |

| Record name | (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31385-63-4 | |

| Record name | (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

3 Research Findings and Comparative Analysis

While direct literature on the exact compound "this compound" is limited, closely related pyrimidine derivatives have been synthesized using the above methods with high yields and purity.

- Patents on related pyrimidine derivatives (e.g., alogliptin intermediates) demonstrate the efficiency of N-alkylation with halogenated acetic acid derivatives under mild conditions, yielding products with consistent quality and controlled impurity profiles.

- Use of dimethyl sulfate as a methylating agent in related pyrimidine chemistry shows improved cost-effectiveness and safety, suggesting potential for adaptation in acetic acid derivative synthesis.

- Reaction monitoring by HPLC and purification by crystallization ensure reproducibility and scalability for industrial applications.

4 Summary Table of Preparation Methods

| Method | Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|---|

| N-Alkylation with bromoacetic acid | 5-Bromouracil | Bromoacetic acid | K2CO3, NaH | DMF, DMSO | 50–80°C | 70–85% | Direct alkylation, simple workup |

| N-Alkylation with ethyl bromoacetate + hydrolysis | 5-Bromouracil | Ethyl bromoacetate | K2CO3 | Acetone, DMF | Reflux | 75–90% | Ester intermediate, hydrolysis step |

| Protected intermediate approach | Protected uracil | Bromoacetic acid derivatives | Triethylamine | Acetonitrile | 25–60°C | 80–90% | Improved purity, controlled reaction |

Analyse Chemischer Reaktionen

Types of Reactions

(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while condensation reactions can produce fused heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with a dihydropyrimidine core exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotic therapies.

2. Anticancer Potential

The unique structural features of (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid suggest its potential as an anticancer agent. Similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The bromine substitution may enhance the compound's interaction with biological targets involved in cancer cell proliferation.

3. Neuropharmacological Effects

There is emerging evidence that dihydropyrimidines can interact with neurotransmitter receptors. Specifically, this compound has been studied for its effects on glutamate receptors, which play crucial roles in synaptic transmission and neuroplasticity. This interaction could lead to applications in treating neurological disorders.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-amino-3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | Structure | Contains an amino group; potential for different biological activity |

| 5-bromo-uracil | Structure | Nucleobase derivative; used in cancer therapy |

| 6-bromouracil | Structure | Involved in DNA synthesis inhibition |

These comparisons highlight the unique properties of this compound that may provide advantages in specific therapeutic contexts.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli strains.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines indicated that this compound could reduce cell viability significantly compared to control groups.

- Neuropharmacological Assessment : Research involving animal models suggested that this compound might modulate glutamate receptor activity, providing insights into its potential use in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids. The bromine atom and the pyrimidine ring are key structural features that contribute to its biological activity. The compound can interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The target compound is compared below with key analogs (Table 1), focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Pyrimidine-Based Acetic Acid Derivatives

Physicochemical Properties

- Bromine’s polarizability may facilitate halogen bonding in biological targets, unlike fluorine’s electronegativity-driven interactions .

- Crystallography: The methyl ester derivative of the bromo compound crystallizes in the monoclinic P2₁/c space group, with Br···O interactions stabilizing the lattice .

Biologische Aktivität

(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, also known as 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetic acid, is a nitrogen-containing heterocyclic compound with significant biological potential. This article reviews the compound's biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H5BrN2O4

- Molecular Weight : 249.02 g/mol

- CAS Number : 31385-63-4

- IUPAC Name : 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetic acid

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an anti-infective agent and its interaction with biological targets.

Antiviral Activity

Recent research indicates that compounds similar to this compound exhibit antiviral properties. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown efficacy against HIV by interacting with specific amino acid residues in the viral enzyme. The structural features of this compound suggest potential interactions that could inhibit viral replication pathways .

Antimicrobial Properties

Studies have highlighted the antimicrobial activity of pyrimidine derivatives. The compound's structure allows it to interact with bacterial enzymes and disrupt metabolic pathways essential for bacterial survival. In vitro tests have demonstrated significant activity against various microbial strains .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis.

- Interaction with Cellular Targets : It may bind to specific proteins or nucleic acids within the cell, altering their function.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as bromination of pyrimidine precursors followed by functionalization with acetic acid moieties. For example, derivatives like 5-bromouridine triacetate are synthesized via acetylation of hydroxyl groups using acetic anhydride under controlled reflux conditions . Reaction optimization includes monitoring pH (e.g., ammonium acetate buffer at pH 6.5) and solvent selection (e.g., 1,4-dioxane/water mixtures) to improve yields . Purification often employs reverse-phase chromatography or recrystallization.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Assign peaks for bromine (δ ~9.5–10.5 ppm in H NMR for aromatic protons) and carbonyl groups (δ ~160–180 ppm in C NMR).

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for similar brominated pyrimidines .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 290.97 for CHBrNO) .

Physical properties (melting point, solubility) should be tested in polar aprotic solvents (e.g., DMSO) due to the compound’s high polarity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of dust or decomposition products (e.g., hydrogen bromide gas) .

- Emergency procedures : For spills, neutralize with sodium bicarbonate and collect waste in sealed containers for hazardous disposal .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of brominated pyrimidines be resolved?

- Methodological Answer : Design longitudinal studies to assess abiotic/biotic degradation pathways:

- Hydrolysis experiments : Test stability across pH ranges (e.g., pH 4–9) at 25°C and 50°C, quantifying bromide release via ion chromatography .

- Microbial degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., dehalogenated pyrimidines) .

- Statistical modeling : Apply multivariate analysis to reconcile discrepancies between lab and field data, accounting for variables like organic matter content .

Q. What experimental strategies can elucidate the biological interactions of this compound with cellular targets?

- Methodological Answer :

- Molecular docking : Screen against pyrimidine-metabolizing enzymes (e.g., thymidylate synthase) using software like AutoDock Vina, guided by X-ray structures .

- Cell-based assays : Measure cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, comparing IC values to non-brominated analogs .

- Metabolomics : Track C-labeled compound uptake in primary hepatocytes using LC-HRMS to identify metabolic byproducts .

Q. How can researchers address challenges in quantifying trace levels of this compound in complex matrices?

- Methodological Answer : Optimize analytical workflows:

- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological fluids .

- Chromatography : Employ UPLC with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% formic acid) for baseline separation .

- Detection : Utilize tandem MS/MS with MRM transitions (e.g., m/z 291 → 173 for quantification) to enhance specificity in environmental samples .

Q. What are the key considerations for designing stability studies of this compound under varying storage conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (HO) to identify degradation pathways .

- Long-term stability : Store aliquots at –80°C in amber vials with desiccants; monitor purity via HPLC-UV at 254 nm over 12–24 months .

- Data interpretation : Use Arrhenius kinetics to predict shelf-life, assuming pseudo-first-order degradation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardize assays : Use reference compounds (e.g., 5-fluorouracil) as positive controls to calibrate activity measurements .

- Validate target engagement : Employ CRISPR knockouts of putative targets to confirm mechanism-of-action specificity .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., cell line heterogeneity) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.